1-hydroxy-3-phenylurea

Vue d'ensemble

Description

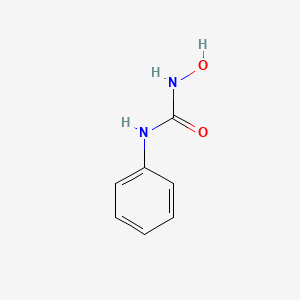

La 1-hydroxy-3-phénylurée est un composé organique de formule moléculaire C7H8N2O2. Il s'agit d'un dérivé de l'urée, dans lequel l'un des atomes d'hydrogène est remplacé par un groupe phényle et l'autre par un groupe hydroxyle.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 1-hydroxy-3-phénylurée peut être synthétisée par addition nucléophile de l'aniline au cyanate de potassium dans l'eau. La réaction est généralement effectuée à température ambiante, et le produit est obtenu par simple filtration ou extraction .

Méthodes de production industrielle : Ces intermédiaires peuvent être générés par réaction des amines correspondantes avec le phosgène .

Analyse Des Réactions Chimiques

Types de réactions : La 1-hydroxy-3-phénylurée subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les oxydes correspondants.

Réduction : Elle peut être réduite pour former des amines.

Substitution : Elle peut subir des réactions de substitution où le groupe hydroxyle ou phényle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de phénylurée, tandis que la réduction peut produire des dérivés de l'aniline.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-hydroxy-3-phenylurea derivatives as anticancer agents. For instance, the discovery of new 1,3-diphenylurea compounds has shown promising results as dual inhibitors of VEGFR-2 and c-MET, both of which are critical targets in cancer therapy. The synthesized compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 and PC-3, with IC50 values ranging from 0.76 to 21.5 μM for MCF-7 cells . Notably, compound 2n demonstrated a remarkable tumor inhibition ratio of 56.1% in vivo, indicating its potential as a chemotherapeutic agent .

Antimalarial Activity

Another area of research involves the synthesis of phenylurea substituted 2,4-diamino-pyrimidines aimed at combating malaria. A study reported that certain derivatives showed effective inhibition against Plasmodium falciparum with IC50 values as low as 0.09 μM and favorable selectivity indices (SI) over mammalian cells . The structure-activity relationship (SAR) analysis indicated that modifications to the urea group significantly enhanced antimalarial activity, suggesting that this compound derivatives could serve as lead compounds for further development .

Agricultural Applications

Herbicides

This compound is also relevant in agriculture as a component of phenylurea herbicides. These compounds are extensively utilized for weed control in various crops, including cotton and fruits. Research into the microbial degradation of phenylurea herbicides has been conducted to understand their environmental impact and persistence in soil . Studies have characterized microbial populations capable of degrading these compounds, which is crucial for assessing their ecological safety and developing bioremediation strategies.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Tumor Inhibition Ratio (%) |

|---|---|---|---|

| 2d | MCF-7 | 0.76 | - |

| 2f | MCF-7 | 21.5 | - |

| 2n | MCF-7 | - | 56.1 |

| - | PC-3 | 1.85 | - |

Table 2: Antimalarial Activity of Phenylurea Derivatives

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.09 | 54 |

| Compound B | 0.22 | 55 |

| Compound C | - | - |

Case Studies

Case Study: Development of Anticancer Agents

A recent study focused on the synthesis of novel aryl pyridine derivatives attached to phenylurea structures aimed at inhibiting c-MET and VEGFR-2 pathways in cancer cells. The research utilized both in vivo and in silico methodologies to evaluate the efficacy and mechanism of action of these compounds, demonstrating significant potential for future therapeutic applications in oncology .

Case Study: Environmental Impact Assessment

Research into the microbial degradation pathways for phenylurea herbicides has revealed insights into their environmental persistence and degradation mechanisms. By employing molecular techniques to identify degrading microorganisms, scientists have begun to understand how these compounds can be metabolized in agricultural soils, which is critical for assessing their long-term ecological effects .

Mécanisme D'action

The mechanism of action of 1-hydroxy-3-phenylurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological context. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

Comparaison Avec Des Composés Similaires

1-Phenylurea: Similar in structure but lacks the hydroxyl group.

3-Phenylurea: Similar in structure but lacks the hydroxyl group at the 1-position.

N-Hydroxy-N’-phenylurea: Similar in structure but has a different substitution pattern.

Uniqueness: 1-Hydroxy-3-phenylurea is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

1-Hydroxy-3-phenylurea (HUA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of HUA, including its mechanisms of action, therapeutic potential, and results from various studies.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to a urea moiety with a hydroxyl functional group. This unique structure contributes to its solubility and biological activity, making it a valuable lead compound in drug development.

HUA exhibits its biological effects through several mechanisms:

- Nitric Oxide Release : HUA is known to release nitric oxide (NO), which plays a crucial role in various physiological processes, including vasodilation and modulation of immune responses. The compound has been shown to induce the production of fetal hemoglobin (HbF), which is beneficial in treating sickle cell disease by alleviating symptoms associated with the condition .

- Enzyme Interaction : HUA interacts with specific enzymes and receptors, modulating their activity. This interaction is essential for its anti-inflammatory and anticancer properties.

Antimicrobial Activity

HUA has demonstrated significant antimicrobial properties against various pathogens:

- Antibacterial Activity : Studies have shown that HUA exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentration (MIC) values indicating its potency .

- Antifungal Activity : The compound also exhibits antifungal properties, showing effectiveness against species such as Aspergillus niger and Candida albicans.

Anticancer Activity

Research indicates that HUA possesses anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that HUA inhibits the proliferation of cancer cell lines, including HeLa and C6 cells. The antiproliferative effects were assessed using assays such as BrdU proliferation ELISA, showing substantial inhibition rates for certain derivatives of HUA .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest, primarily involving the mitochondrial pathway .

Anti-inflammatory Effects

HUA has been studied for its potential anti-inflammatory effects:

- Cytokine Modulation : The compound reduces pro-inflammatory cytokine production, contributing to its therapeutic potential in inflammatory diseases .

Research Findings

Several case studies and research findings highlight the biological activity of HUA:

Propriétés

IUPAC Name |

1-hydroxy-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(9-11)8-6-4-2-1-3-5-6/h1-5,11H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVSQBMWOCNSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223597 | |

| Record name | Urea, N-hydroxy-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-35-5 | |

| Record name | 1-Hydroxy-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-hydroxy-N'-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-hydroxy-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HYDROXY-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW6S2JAU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.